molecular formula C17H16ClNO4 B2446076 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide CAS No. 1421505-30-7

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide

Cat. No.: B2446076
CAS No.: 1421505-30-7
M. Wt: 333.77
InChI Key: KOTJUSZQEGOQLH-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide” is a chemical compound that contains a benzodioxole subunit . The benzodioxole subunit is an integral part of many natural products, such as sesamol and piperine .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, one study reported the synthesis of a similar compound, 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane, by treating piperonal with NaHSe in the presence of piperidine hydrochloride .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, IR, NMR, and LCMS can be used to determine the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve various mechanisms. For instance, one study reported that a similar compound, K-10, exhibited auxin-like physiological functions and was recognized by TIR1, a protein involved in auxin signaling .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, IR and NMR spectroscopy can provide information about the compound’s functional groups and structure .

Scientific Research Applications

Photophysical Characterisation and Photostability Studies

Research into compounds with structural similarities to "N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide" includes studies on their photophysical properties and photostability. For instance, benzo[a]phenoxazinium chlorides, possessing mono and disubstituted amines with chloropropyl groups, have been synthesized and examined for their photophysical behaviors in different solvents and their resistance to photobleaching in model biological membranes. These studies contribute to the development of novel NIR probes for bioimaging applications, offering insights into the potential utility of similar compounds in medical diagnostics and research (Raju et al., 2016).

Synthesis and Characterization of Derivatives

The synthesis and characterization of benzamide derivatives, including those with chloro and bromo substituents, are crucial for the development of new chemical entities with potential biological activities. Research in this area explores the synthesis methodologies, structural elucidation, and potential applications of these compounds in medicinal chemistry and material science. For example, the synthesis of N-allyl-4-piperidyl benzamide derivatives has been documented, highlighting the chemical processes and analytical techniques used to confirm their structures (Cheng De-ju, 2014).

Antimicrobial and Antioxidant Activities

Compounds with benzoxazole and benzothiazine cores have been synthesized and evaluated for their potential antimicrobial and antioxidant activities. These studies are foundational for drug discovery efforts, offering a starting point for the development of new therapeutics targeting infectious diseases and oxidative stress-related conditions. The investigation of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives for their in vitro antioxidant activities illustrates the ongoing research into compounds that could mitigate oxidative damage in biological systems (Yüksek et al., 2015).

Environmental Remediation

Research into the microbial degradation of herbicides and related environmental pollutants sheds light on the fate of chemical compounds in soil and groundwater. Understanding the degradation pathways, persistent metabolites, and the diversity of degrader organisms is essential for environmental management and the development of bioremediation strategies. Studies on the degradation of benzonitrile herbicides and their metabolites provide critical insights into the environmental impact of agricultural chemicals and the potential for microbial remediation (Holtze et al., 2008).

Future Directions

The future research directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds . Additionally, the employment of similar compounds may be effective for enhancing root growth and crop production .

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c18-13-4-2-1-3-12(13)17(21)19-8-7-14(20)11-5-6-15-16(9-11)23-10-22-15/h1-6,9,14,20H,7-8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTJUSZQEGOQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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